

STX140: A Technical Guide to a Novel Microtubule Disruptor

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Compound of Interest		
Compound Name:	STX140	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

STX140, a sulfamoylated derivative of 2-methoxyestradiol, is a potent, orally bioavailable microtubule disruptor with significant anti-cancer activity. This technical guide provides an indepth overview of **STX140**, focusing on its mechanism of action, efficacy in various cancer models, and detailed experimental protocols for its characterization. Quantitative data from in vitro and in vivo studies are presented in structured tables for clear comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this promising therapeutic agent.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them an attractive target for anti-cancer drug development. **STX140** (2-methoxyestradiol-3,17-O,O-bis-sulfamate) is a novel compound that exerts its anti-neoplastic effects by disrupting microtubule polymerization.[1][2] Unlike many conventional chemotherapeutics, **STX140** has demonstrated efficacy in drug-resistant cancer models, highlighting its potential to overcome clinical challenges in oncology.[3][4] This guide serves as a comprehensive resource for researchers and drug development professionals working with or interested in **STX140**.



Chemical Structure of STX140



Caption: Chemical structure of **STX140**.

Mechanism of Action: Microtubule Disruption

STX140 functions as a microtubule-destabilizing agent. It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in cell cycle arrest and apoptosis.

The primary mechanism involves:

- Inhibition of Microtubule Polymerization: STX140 directly interferes with the assembly of tubulin dimers into microtubules.
- Cell Cycle Arrest: The disruption of the mitotic spindle, a microtubule-based structure
 essential for chromosome segregation, activates the spindle assembly checkpoint. This
 leads to a prolonged arrest of cells in the G2/M phase of the cell cycle.[4]
- Induction of Apoptosis: Sustained G2/M arrest triggers the intrinsic (mitochondrial) pathway of apoptosis.[5][6]

Quantitative Data on Anti-Cancer Activity

The anti-proliferative and pro-apoptotic effects of **STX140** have been quantified in various cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of STX140 (IC50 Values)



Cell Line	Cancer Type	IC50 (nM)	Reference
MCF-7 (WT)	Breast Cancer	250	[4]
A2780	Ovarian Cancer	280	[2]
LNCaP	Prostate Cancer	260	[2]

Table 2: Induction of Cell Cycle Arrest and Apoptosis by

<u>STX140</u>				
Cell Line	Treatment	% Cells in G2/M	% Apoptotic Cells	Reference
MCF-7 (WT)	500 nM STX140 (48h)	45%	-	[4]
MCF-7 (DOX)	500 nM STX140 (48h)	68%	-	[4]
MCF-7 (WT)	500 nM STX140 (72h)	-	2-fold vs control	[4]
A2780	1 μM STX140 (48h)	-	Maximal at 48h	[5]
LNCaP	1 μM STX140 (72h)	-	Maximal at 72h	[5]
MCF-7	1 μM STX140 (168h)	-	Maximal at 168h	[5]

Table 3: In Vivo Efficacy of STX140 in Breast Cancer Xenograft Models

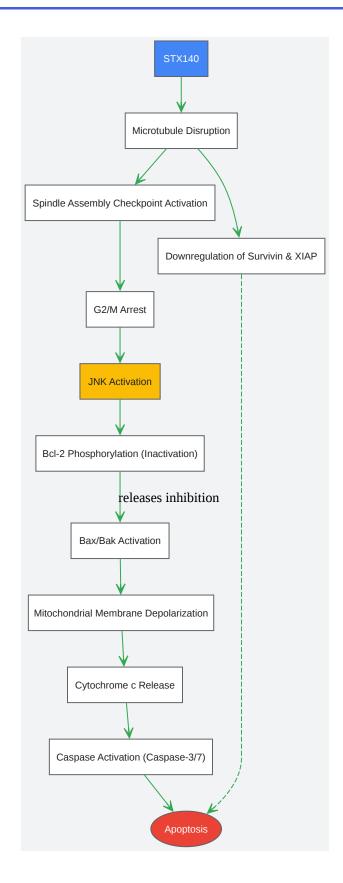


Xenograft Model	Treatment	Tumor Growth Inhibition	Reference
MCF-7 (WT)	20 mg/kg STX140 (oral, daily)	Significant inhibition (P < 0.001)	[4]
MCF-7 (DOX)	20 mg/kg STX140 (oral, daily)	Significant inhibition (P < 0.001) and regression	[4]
MDA-MB-231	10 mg/kg STX140 (oral, daily)	78%	[7]
MDA-MB-231	20 mg/kg STX140 (oral, daily)	87%	[7]

Signaling Pathways

STX140-induced apoptosis is primarily mediated through the intrinsic mitochondrial pathway, which involves the B-cell lymphoma 2 (Bcl-2) family of proteins and c-Jun N-terminal kinase (JNK) signaling.





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Caption: STX140-induced apoptotic signaling pathway.



Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods used for characterizing microtubule-disrupting agents.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of **STX140** on the polymerization of purified tubulin in a cell-free system.



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Caption: Workflow for in vitro tubulin polymerization assay.

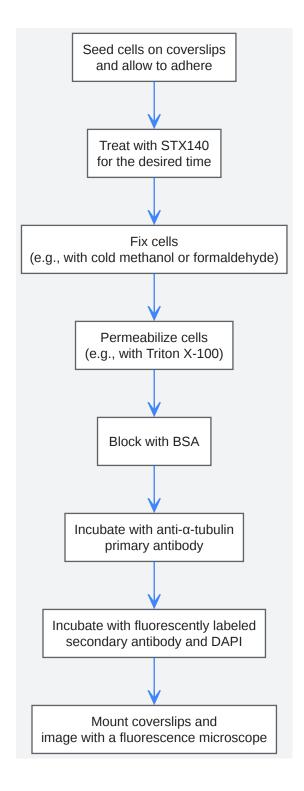
Protocol:

- Reconstitute purified tubulin (e.g., from Cytoskeleton, Inc.) to a final concentration of 3 mg/mL in G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP) with 5% glycerol.[8]
- In a pre-warmed 96-well plate, add STX140 at various concentrations. Include vehicle control (DMSO) and positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition).
- Add 100 μ L of the reconstituted tubulin solution to each well to initiate the reaction.
- Immediately place the plate in a microplate reader pre-warmed to 37°C.
- Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[8]
- Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization
 will be observed as a decrease in the rate and extent of the absorbance increase compared
 to the vehicle control.



Immunofluorescence Staining for Microtubule Integrity

This method allows for the visualization of the effects of **STX140** on the microtubule network within cells.



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Caption: Workflow for immunofluorescence staining of microtubules.

Protocol:

- Seed adherent cancer cells (e.g., MCF-7, HeLa) onto glass coverslips in a 24-well plate and allow them to attach overnight.
- Treat the cells with various concentrations of STX140 for a specified duration (e.g., 24-48 hours). Include a vehicle control.
- Fix the cells by incubating with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes.
- Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in 1% BSA/PBS for 1-2 hours at room temperature or overnight at 4°C.
- Wash the cells three times with PBS.
- Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
- · Wash the cells three times with PBS.
- Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Visualize the microtubule network and nuclei using a fluorescence microscope.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of **STX140** on cell viability and proliferation.

Protocol:



- Seed cells in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to attach overnight.
- Treat the cells with a range of **STX140** concentrations for 72 hours.
- Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Cell Cycle Analysis by Propidium Iodide Staining

This flow cytometry-based method is used to determine the percentage of cells in different phases of the cell cycle after **STX140** treatment.

Protocol:

- Seed cells in 6-well plates and treat with **STX140** for 48 hours.[4]
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[9]
- Incubate the fixed cells on ice for at least 2 hours or at -20°C for long-term storage.
- Wash the cells with PBS and resuspend the pellet in a staining solution containing propidium iodide (50 μg/mL) and RNase A (100 μg/mL) in PBS.[1][9]
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the DNA content of the cells using a flow cytometer.



 Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This flow cytometry assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

- Seed cells and treat with STX140 for 72 hours.[4]
- Harvest both adherent and floating cells and wash with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry within 1 hour.
- Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

STX140 is a potent microtubule disruptor with significant anti-cancer activity, particularly in drug-resistant models. Its mechanism of action, involving cell cycle arrest at the G2/M phase and induction of apoptosis via the intrinsic mitochondrial pathway, is well-characterized. The experimental protocols detailed in this guide provide a robust framework for the further investigation and development of STX140 as a potential therapeutic agent. The quantitative data and signaling pathway diagrams offer a clear and comprehensive overview of its biological effects, supporting its continued evaluation in preclinical and clinical settings. Although no clinical trials are currently ongoing, the promising preclinical results warrant further investigation into the safety and efficacy of STX140 in human cancer therapy.[2]



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